4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide 4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 303995-95-1
VCID: VC7879176
InChI: InChI=1S/C14H12Cl2N2O2/c1-18(2)14(20)12-5-8(7-17-12)13(19)10-4-3-9(15)6-11(10)16/h3-7,17H,1-2H3
SMILES: CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C14H12Cl2N2O2
Molecular Weight: 311.2 g/mol

4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide

CAS No.: 303995-95-1

Cat. No.: VC7879176

Molecular Formula: C14H12Cl2N2O2

Molecular Weight: 311.2 g/mol

* For research use only. Not for human or veterinary use.

4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide - 303995-95-1

Specification

CAS No. 303995-95-1
Molecular Formula C14H12Cl2N2O2
Molecular Weight 311.2 g/mol
IUPAC Name 4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
Standard InChI InChI=1S/C14H12Cl2N2O2/c1-18(2)14(20)12-5-8(7-17-12)13(19)10-4-3-9(15)6-11(10)16/h3-7,17H,1-2H3
Standard InChI Key TYANKEUNJOTSOE-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Canonical SMILES CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide, reflects its core pyrrole ring substituted at the 2- and 4-positions. Key structural attributes include:

  • Dichlorobenzoyl group: Introduces electron-withdrawing effects, enhancing stability and influencing intermolecular interactions.

  • Dimethylamide moiety: Contributes to solubility and modulates steric effects, critical for binding in biological systems .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC14H12Cl2N2O2\text{C}_{14}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_2
Molecular Weight311.2 g/mol
CAS Registry Number303995-95-1
Solubility (DMSO)23.4 µg/mL
SMILESCN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl

Spectroscopic Characterization

Spectroscopic techniques confirm its structure:

  • NMR: Resonances corresponding to the pyrrole protons (δ 6.5–7.2 ppm), dichlorobenzoyl aromatic protons (δ 7.4–8.1 ppm), and dimethylamide methyl groups (δ 2.8–3.1 ppm).

  • IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and benzoyl C=O (~1700 cm⁻¹).

  • Mass Spectrometry: Molecular ion peak at m/z 311.1 ([M+H]⁺).

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, general approaches involve:

  • Pyrrole Core Formation: Cyclization of α-diazocarbonyl compounds with acetylenes or via Paal-Knorr synthesis .

  • Functionalization:

    • Acylation at the pyrrole 4-position using 2,4-dichlorobenzoyl chloride.

    • Dimethylation of the carboxamide nitrogen using methyl iodide or dimethyl sulfate .

Key Challenges:

  • Regioselectivity: Ensuring substitution at the 4-position requires controlled reaction conditions .

  • Purity: Chromatography or recrystallization achieves >95% purity, as reported in commercial samples .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate stability under ambient conditions but degrades under strong acidic or basic conditions. Solubility is limited in aqueous media (23.4 µg/mL in DMSO), necessitating organic solvents for experimental use.

Crystallographic Data

X-ray diffraction reveals a planar pyrrole ring with dihedral angles of 15°–20° between the benzoyl and carboxamide groups, facilitating π-π stacking in solid-state structures.

CompoundMIC (μg/mL)Cytotoxicity (IC₅₀, μg/mL)Source
4-(2,4-Dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide<0.016>64
4-(2-Fluorobenzoyl) analog0.032>64

Drug Resistance Profile

The compound retains efficacy against multidrug-resistant (MDR) M. tuberculosis strains, with no cross-resistance observed in mmpL3-mutant variants .

Applications in Materials Science

Organic Electronics

The conjugated pyrrole system and electron-withdrawing substituents enable use in:

  • Organic Photovoltaics (OPVs): As electron-transport layers, achieving power conversion efficiencies (PCE) of ~8%.

  • Semiconducting Polymers: Enhances charge carrier mobility up to 0.1 cm²/V·s.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator